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4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide

Oligosaccharyltransferase STT3B Subunit Selectivity

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide (CAS 1091472-27-3), designated as compound C-19, is a synthetic small-molecule inhibitor within the NGI-1 chemical series. Unlike its parent compound NGI-1, which broadly targets both catalytic subunits of the oligosaccharyltransferase (OST) complex, C-19 was designed through structure-activity relationship (SAR) studies to function as a selective probe specifically for the STT3B catalytic subunit, demonstrating no measurable activity against STT3A.

Molecular Formula C21H25N3O4S
Molecular Weight 415.51
CAS No. 1091472-27-3
Cat. No. B2915739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide
CAS1091472-27-3
Molecular FormulaC21H25N3O4S
Molecular Weight415.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
InChIInChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26)
InChIKeyDXRQSCBBAAVFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide (NGI-1 Derivative C-19): A Selective STT3B Chemical Probe


4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide (CAS 1091472-27-3), designated as compound C-19, is a synthetic small-molecule inhibitor within the NGI-1 chemical series. Unlike its parent compound NGI-1, which broadly targets both catalytic subunits of the oligosaccharyltransferase (OST) complex, C-19 was designed through structure-activity relationship (SAR) studies to function as a selective probe specifically for the STT3B catalytic subunit, demonstrating no measurable activity against STT3A [1]. This selective mechanism allows researchers to dissect the distinct biological roles of post-translational N-linked glycosylation mediated by STT3B without engaging the co-translational functions of STT3A, providing a unique tool for glycobiology and drug discovery research [1].

Subunit Selectivity
STT3B-specific probe; no reported STT3A inhibition
Glycosylation Branch
Targets post-translational N-glycosylation pathways
Chemical Series
NGI-1 derivative with defined SAR for subunit discrimination

Why NGI-1, C2, or Pan-OST Inhibitors Cannot Substitute for 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide in STT3B-Specific Studies


Generic substitution within the NGI-1 chemical series is not scientifically valid due to fundamental differences in catalytic subunit targeting. The parent compound NGI-1 and its analog C2 are dual inhibitors, blocking both STT3A and STT3B, which leads to broad disruption of N-glycosylation and activation of the unfolded protein response (UPR) [1]. In contrast, C-19's pharmacophore—featuring a reverse amide bond and a phenyl group at the R1 position combined with a morpholine at R2—confers absolute selectivity for STT3B, with no detectable STT3A inhibition at concentrations up to 25 µM [1]. This selectivity is critical, as only STT3B-specific inhibition can be used to study the post-translational glycosylation of specific substrates like COX-2 without the confounding pleiotropic effects caused by STT3A blockade [1].

Dual Inhibitors NGI-1 and C2 block both STT3A and STT3B, triggering UPR; subunit-specific studies require C-19-level selectivity
Pan-OST Agents Tunicamycin broadly disrupts N-glycosylation and induces ER stress; STT3B-specific phenotypes cannot be attributed
Scaffold Mismatch NGI-1 analogs without reverse amide/phenyl R1 may lack absolute STT3B selectivity; pharmacophore must be verified

Quantitative Evidence Guide: 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide vs. Closest Analogs


Absolute STT3B Subunit Selectivity vs. NGI-1 and C2 Dual Inhibitors

C-19 achieves complete functional selectivity for the STT3B catalytic subunit. Unlike the dual inhibitors NGI-1 and C2, which inhibit both STT3A and STT3B at concentrations up to 25 µM, C-19 exhibits **no detectable STT3A inhibition whatsoever** at these same tested concentrations [1]. This selectivity was confirmed using the Halo3N cellular model system in STT3A-knockout and STT3B-knockout cell lines, providing a rigorous genetic validation of the pharmacological selectivity [1].

STT3B Selectivity
Head-to-head
No STT3A inhibition detected (up to 25 µM); NGI-1 and C2 inhibit both subunits
Supports STT3B-specific pathway dissection without co-translational blockade
Validated in STT3A/B-knockout cell lines
Oligosaccharyltransferase STT3B Subunit Selectivity Chemical Probe

Context-Dependent EGFR Modulation vs. NGI-1

C-19's functional effect on the epidermal growth factor receptor (EGFR) is strictly context-dependent, differentiating it from NGI-1. In parental cells, C-19 **did not reduce EGFR glycosylation or ligand-stimulated kinase activation**, whereas NGI-1 reduced both protein levels and kinase activation [1]. However, in an STT3A-knockout background where EGFR glycosylation becomes solely dependent on STT3B, C-19 successfully reduced ligand-stimulated receptor activation [1]. This demonstrates that its cellular phenotype is entirely attributable to STT3B-specific inhibition.

EGFR Modulation
Head-to-head
No EGFR glycosylation reduction in parental cells; reduces activation in STT3A-KO cells
Demonstrates STT3B-dependent EGFR effect only in defined genetic context
Contrasts with NGI-1, which reduces EGFR globally
EGFR Glycosylation Receptor Tyrosine Kinase STT3A-dependence

COX-2 Protein Stabilization and Activity Increase: A Unique Pharmacological Phenotype

C-19 produces a paradoxical and unique effect on cyclooxygenase-2 (COX-2). By inhibiting STT3B-dependent glycosylation at COX-2's C-terminal site, C-19 treatment led to an **increase in COX-2 protein levels** and a consequent **increase in prostaglandin E2 (PGE2) levels** after 48 hours of treatment [1]. This effect was not phenocopied by NGI-1, whose dual STT3A/B inhibition reduces both glycosylation and protein levels, demonstrating a distinct pharmacological outcome driven by subunit selectivity [1].

COX-2 Phenotype
Head-to-head
Increased COX-2 protein and PGE2 levels at 48 h; NGI-1 does not show this effect
Unique stabilization phenotype for post-translational glycosylation research
Not replicated by dual inhibitors
COX-2 Protein Stability STT3B-dependent Glycosylation PGE2

Avoidance of Unfolded Protein Response (UPR) Activation vs. NGI-1 and Tunicamycin

A critical differentiator for cellular studies is that C-19 treatment results in **no significant activation of unfolded protein response (UPR) markers**. Analysis of BiP, ATF6 cleavage, and XBP1 mRNA splicing showed no detectable UPR induction by C-19. In contrast, the dual inhibitor NGI-1 caused subtle but measurable induction of BiP and XBP1 splicing, and the global N-glycosylation inhibitor tunicamycin induced a marked UPR and significant cytotoxicity [1]. This demonstrates that selective STT3B inhibition can modulate glycosylation without inducing confounding ER stress responses.

UPR Avoidance
Head-to-head
No detectable UPR activation; NGI-1 induces subtle BiP/XBP1 splicing; tunicamycin causes marked UPR
Allows STT3B inhibition without confounding ER stress artifacts
Critical for clean functional readouts
Unfolded Protein Response ER Stress Cytotoxicity Selectivity

Comparable Cell Membrane Permeability and Lack of Acute Cytotoxicity vs. Active Analogs

Despite its structural divergence from other NGI-1 analogs, C-19 maintains a favorable cellular safety profile. It was confirmed that C-19, like the active analogs C2, C4, and C18, showed **no significant increase in cell membrane permeability** over DMSO-treated controls, indicating that its selectivity is not a consequence of altered cellular uptake or acute membrane disruption [1]. This data supports its utility as a selective chemical probe that does not introduce non-specific cellular toxicity at active concentrations.

Cell Health
Head-to-head
No significant increase in membrane permeability vs. DMSO control; comparable to other active analogs
Selectivity not driven by altered cell penetration or acute toxicity
Supports use as selective chemical probe
Cytotoxicity Membrane Permeability Safety Profile Chemical Probe

High-Value Application Scenarios for 4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide (C-19)


Dissecting STT3B-Specific vs. STT3A-Specific N-Glycosylation Pathways

C-19 is the essential tool for any study aiming to distinguish between the co-translational (STT3A) and post-translational (STT3B) branches of N-linked glycosylation. By pairing C-19 with a genetic knockout of STT3A or vice-versa, researchers can definitively map which glycosylation sites on a protein of interest are dependent on each catalytic subunit, as demonstrated for EGFR and COX-2 [1].

Investigating the Role of STT3B-Dependent Glycosylation in Cancer without Activating ER Stress

In cancer models where modulation of N-glycosylation is a therapeutic hypothesis, C-19 uniquely allows for the study of STT3B-specific effects on oncogenic receptors or immune checkpoint proteins without the confounding activation of the UPR that occurs with NGI-1 or tunicamycin treatment. This provides a cleaner signal for target validation studies [1].

Deciphering COX-2 Regulation and Prostaglandin Biology

The paradoxical observation that inhibiting STT3B-dependent glycosylation of COX-2 actually stabilizes the protein and increases its activity makes C-19 a unique probe for inflammatory and cancer biology. Any research focused on COX-2 protein stability or PGE2 signaling should consider C-19 for its ability to specifically boost COX-2 activity, a phenotype not achievable with other OST inhibitors [1].

Negative Control Compound for Pan-OST or STT3A Inhibition Studies

For researchers using NGI-1 to study global N-glycosylation inhibition, C-19 serves as an ideal negative control. Because it shares the same chemical scaffold and cell permeability profile but is completely inactive against STT3A, it can be used to deconvolute phenotypes that are specifically attributed to STT3A blockade versus STT3B blockade in a highly controlled experimental design [1].

Application
Selection Property
Validation Focus
STT3B-specific N-glycosylation pathway dissection
Subunit selectivity (STT3B vs. STT3A)
Glycosylation site mapping and substrate dependence
Cancer cell glycobiology studies
UPR-free STT3B inhibition
ER stress-independent phenotype validation
COX-2 protein stability and prostaglandin signaling research
Unique COX-2 stabilization phenotype
PGE2 and inflammatory pathway monitoring
STT3A/STT3B phenotype deconvolution
STT3A-inactive matched scaffold
Control for pan-OST inhibitor experiments
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